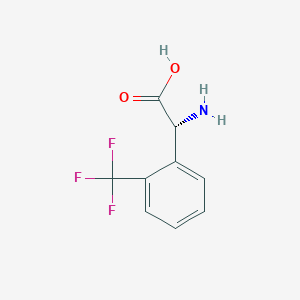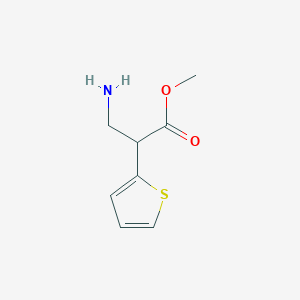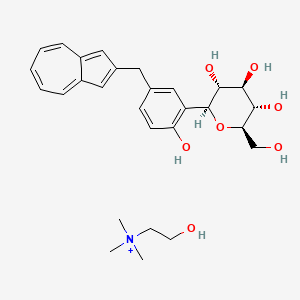
(2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-hydroxy-N,N,N-trimethylethan-1-aminium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-hydroxy-N,N,N-trimethylethan-1-aminium salt is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining azulenyl and phenolic groups with a tetrahydropyran ring, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-hydroxy-N,N,N-trimethylethan-1-aminium salt involves multiple steps The process typically starts with the preparation of the azulenylmethyl group, followed by its attachment to a phenolic compound The resulting intermediate is then subjected to glycosylation to form the tetrahydropyran ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The phenolic and hydroxymethyl groups can be oxidized to form quinones and aldehydes, respectively.
Reduction: The azulenyl group can be reduced to form dihydroazulenes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and aldehydes.
Reduction: Dihydroazulenes.
Substitution: Ethers and esters.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. The azulenyl group interacts with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. The phenolic and hydroxymethyl groups can scavenge free radicals, providing antioxidant benefits. The tetrahydropyran ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4R,5S,6R)-2-(5-(Azulen-2-ylmethyl)-2-hydroxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-hydroxy-N,N,N-trimethylethan-1-aminium chloride
Uniqueness
The presence of the 2-hydroxy-N,N,N-trimethylethan-1-aminium salt group distinguishes this compound from its analogs, potentially enhancing its solubility and bioavailability. This unique feature may contribute to its superior performance in biological and industrial applications.
Properties
Molecular Formula |
C28H38NO7+ |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[5-(azulen-2-ylmethyl)-2-hydroxyphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/t19-,20-,21+,22-,23+;/m1./s1 |
InChI Key |
UKOOBSDARBTSHN-NGOMLPPMSA-N |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


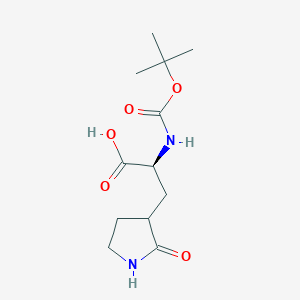
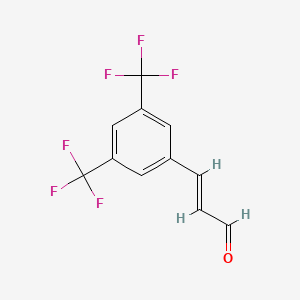

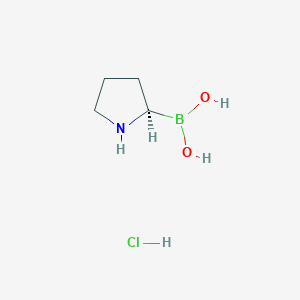
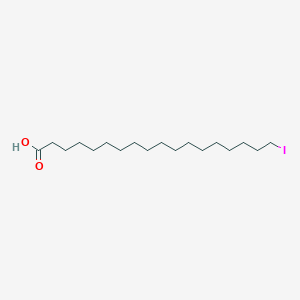
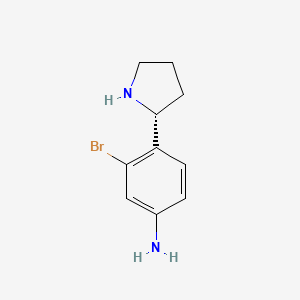

![7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12977755.png)
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B12977763.png)
![tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12977773.png)
![tert-Butyl (S)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12977776.png)
![2-Methoxy-6-azaspiro[3.4]octane](/img/structure/B12977777.png)
